molecular formula C22H31N3O B5578640 2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol

2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol

Numéro de catalogue: B5578640
Poids moléculaire: 353.5 g/mol
Clé InChI: KDAFCLDTAZYWBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol, also known as MPMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPMP is a selective antagonist of the dopamine D3 receptor, which has been implicated in a variety of neurological and psychiatric disorders.

Applications De Recherche Scientifique

  • Chromatographic Analysis : Muszalska, Śladowska, and Sabiniarz (2005) explored the UV spectrophotometric analysis and TLC methodology for a compound structurally similar to the one . Their research provides insight into analytical techniques that could be applicable for the analysis and purity evaluation of such compounds (Muszalska, Śladowska, & Sabiniarz, 2005).

  • Synthesis and Structure-Activity Relationships : Carceller et al. (1993) conducted research on the synthesis and structure-activity relationships of piperazine derivatives, which is relevant for understanding the chemical properties and potential applications of the specified compound (Carceller et al., 1993).

  • Antitumor Activity : Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives with a piperazine component and evaluated their antitumor activity. This indicates potential applications of similar compounds in cancer research and treatment (Naito et al., 2005).

  • Molecular Structure Analysis : Kavitha et al. (2014) studied the molecular structure of a piperazine compound, which can be relevant for understanding the structural characteristics of the compound (Kavitha et al., 2014).

  • Medicinal Chemistry : Grisar et al. (1976) explored the use of piperidine and pyrrolidine ethanones and ethanols as inhibitors of blood platelet aggregation, showcasing the potential medicinal applications of similar compounds (Grisar et al., 1976).

  • Pharmacological Development : Gillet et al. (1997) studied the in vitro effects of new original piperazine derivatives of butyric acid, highlighting their potential in pharmacological research (Gillet et al., 1997).

  • NMR and IR Spectroscopy : Kumar et al. (2010) conducted research on a compound involving a piperidine component, which can be relevant for understanding the NMR and IR spectroscopic characteristics of the compound (Kumar et al., 2010).

  • Quantum Chemical Calculations : Shariatinia et al. (2012) synthesized and characterized new phosphoric triamides, providing insights into the molecular structure which can be useful for similar compounds (Shariatinia et al., 2012).

  • Crystal and Molecular Structures : Karczmarzyk and Malinka (2008) determined the crystal and molecular structures of certain isothiazolopyridines, which can offer insights into the structural analysis of similar compounds (Karczmarzyk & Malinka, 2008).

  • Kinetic Studies : Muszalska, Sadowska, and Szkatuła (2003) performed a spectrophotometric analysis and kinetic studies on a compound similar to the one , providing insights into its stability and decomposition process (Muszalska, Sadowska, & Szkatuła, 2003).

Propriétés

IUPAC Name

2-methyl-4-[4-[[4-(3-methylpyridin-2-yl)piperazin-1-yl]methyl]phenyl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O/c1-18-5-4-12-23-21(18)25-15-13-24(14-16-25)17-20-8-6-19(7-9-20)10-11-22(2,3)26/h4-9,12,26H,10-11,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAFCLDTAZYWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.